C.I. Direct Blue 15

Description

Historical Context of C.I. Direct Blue 15 Synthesis and Early Industrial Applications

First prepared in 1890, this compound is synthesized by coupling 3,3′-dimethoxybenzidine with two equivalents of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) under alkaline conditions. nih.govnih.gov This synthesis process links it to the broader class of benzidine-based dyes. cdc.gov

Historically, this compound found widespread use across various industries. Its primary applications included dyeing materials such as cellulose (B213188), cotton, silk, wool, leather, and paper. nih.govnih.gov It was also utilized as a biological stain and for tinting cinematographic films. nih.govnih.gov In the United States, its use pattern was reported to be 65% for textile dyeing, 30% as a paper colorant, and 5% for other miscellaneous uses. nih.goviarc.fr The production of this dye saw significant volumes, as illustrated by the approximate U.S. production figures in the latter half of the 20th century. nih.goviarc.fr

Table 1: Approximate U.S. Production of this compound

| Year | Production (tonnes) |

|---|---|

| 1972 | 108 |

| 1977 | 241 |

| 1981 | 98 |

| 1982 | 123 |

Source: U.S. International Trade Commission, 1974, 1978, 1982, 1983. nih.goviarc.fr

Evolution of Research Interest in this compound: From Application to Environmental Science

Initial interest in this compound was driven by its effectiveness as a dye. However, the focus of academic and regulatory research began to shift significantly with growing awareness of the environmental and toxicological implications of azo dyes. Azo dyes, including Direct Blue 15, can be broken down into their constituent aromatic amines. mst.dk A pivotal point in the research trajectory was the discovery that this compound can be metabolized to 3,3′-dimethoxybenzidine, a known carcinogen. iarc.frepa.gov

This metabolic potential raised concerns about its carcinogenicity, leading the International Agency for Research on Cancer (IARC) to classify benzidine-based dyes as Group 2A carcinogens, meaning they are probably carcinogenic to humans. mst.dkinchem.org this compound itself is classified as possibly carcinogenic to humans (Group 2B). iarc.fr This understanding triggered a wave of research in environmental science focused on the fate of this dye in ecosystems and the development of methods for its removal from industrial wastewater. scielo.brmdpi.com Research has explored various degradation techniques, including biodegradation by microbial consortia and advanced oxidation processes like iron-carbon micro-electrolysis. mdpi.comtandfonline.comutm.my The presence of azo dyes and their breakdown products in water systems is a concern because they can reduce sunlight penetration, affecting aquatic life, and are potentially toxic, carcinogenic, or mutagenic. scielo.brtandfonline.com

Academic Significance of Studying this compound within the Azo Dye Class

This compound serves as a significant model compound for academic research within the vast and structurally diverse class of azo dyes. iarc.fr Azo dyes are the most widely used class of organic colorants, characterized by the presence of one or more azo groups (-N=N-). mst.dkiarc.fr The academic importance of studying this compound stems from its nature as a bis-azo dye derived from a benzidine (B372746) congener, 3,3′-dimethoxybenzidine. nih.govepa.gov

The primary toxicological concern with benzidine-based dyes is the reductive cleavage of the azo bonds, which releases the parent aromatic amines. cdc.govmst.dk In the case of Direct Blue 15, this metabolic process yields 3,3′-dimethoxybenzidine. nih.govinchem.org Therefore, research on this specific dye provides crucial insights into the metabolism, carcinogenicity, and environmental impact of the entire family of benzidine-based dyes. cdc.govepa.gov Studies on its anaerobic biodegradation, which leads to the formation of the amine metabolite, help in understanding the environmental fate and potential human exposure risks associated with this class of compounds. nih.goviarc.fr The National Toxicology Program (NTP) included this compound in its Benzidine Dye Initiative to evaluate representative dyes from this class. nih.gov

Overview of Key Research Domains for this compound

Academic and industrial research concerning this compound is concentrated in several key domains:

Toxicology and Carcinogenesis : A significant body of research has focused on evaluating the toxicological profile of this compound. nih.govnih.gov Studies have investigated its potential to cause cancer, which is primarily attributed to its metabolism to the carcinogenic amine 3,3′-dimethoxybenzidine. epa.govinchem.org Research has shown that the dye can cause renal and hepatic toxicity in rats. nih.govinchem.org

Environmental Science and Remediation : This domain investigates the environmental fate of the dye and its impact on ecosystems. scielo.br Due to the poor biodegradability of synthetic dyes under conventional wastewater treatment methods, research has focused on developing effective remediation technologies. mdpi.com These include methods like iron-carbon micro-electrolysis coupled with H₂O₂, which has been shown to achieve high decolorization rates. mdpi.comresearchgate.net Studies also explore microbial degradation, where bacterial consortia are used to decolorize the dye in industrial effluents. scielo.brtandfonline.comutm.my

Analytical Chemistry : The development of robust analytical methods is crucial for monitoring this compound and its degradation products in various environmental and biological matrices. iarc.fr Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the detection, quantification, and characterization of the dye and its metabolites, such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine, during degradation processes. mdpi.comnajah.edu

Industrial and Materials Chemistry : Research in this area continues to explore the synthesis, properties, and applications of the dye. nih.govnih.gov While its traditional use in textiles and paper is well-established, its properties are also studied for other potential applications, such as in biological staining systems. sigmaaldrich.comnih.gov

Structure

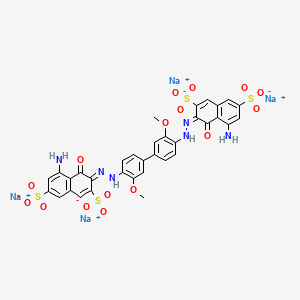

2D Structure

Properties

IUPAC Name |

tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-31-,40-32+;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCJCNVYTGPGAN-PNAMFBHNSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)N/N=C/5\C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N6Na4O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C.i. Direct Blue 15

Classical Azo Coupling Pathways for C.I. Direct Blue 15 Synthesis

The traditional and most common method for producing this compound is through a classical azo coupling reaction. nih.govsmolecule.com This process involves the reaction of a diazonium salt with a coupling component to form the characteristic azo bond (-N=N-). smolecule.comnumberanalytics.com

Precursor Chemistry and Reaction Stoichiometry

The synthesis of this compound begins with the diazotization of an aromatic amine, specifically 3,3′-dimethoxybenzidine (also known as o-dianisidine). worlddyevariety.comchemicalbook.com This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) to form a bis-diazonium salt. numberanalytics.com This intermediate is highly reactive and is immediately used in the subsequent coupling step. numberanalytics.com

Role of 3,3′-Dimethoxybenzidine and 1-Amino-8-naphthol-3,6-disulfonic Acid in Formation

The structure of this compound is a direct result of its precursor molecules. 3,3′-Dimethoxybenzidine serves as the central component, forming the bridge between the two naphthol-derived units after diazotization. The two methoxy (B1213986) groups (-OCH3) on the benzidine (B372746) ring are electron-donating, which can influence the color and properties of the final dye.

1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) acts as the coupling component. nih.gov The amino and hydroxyl groups on the naphthalene (B1677914) ring are activating groups that direct the electrophilic attack of the diazonium ion to a specific position on the ring. The sulfonic acid groups (-SO3H) are important for the water solubility of the dye, a key characteristic of direct dyes. wikipedia.org

Impact of Alkaline Conditions on Coupling Efficiency

The pH of the reaction medium plays a critical role in the efficiency of the azo coupling reaction. The coupling of the bis-diazotized 3,3′-dimethoxybenzidine with H-acid is carried out under alkaline conditions. nih.govsmolecule.com In an alkaline environment, the hydroxyl group of the H-acid is deprotonated to form a phenoxide ion. numberanalytics.com This phenoxide ion is a more potent activating group than the hydroxyl group, thus significantly increasing the rate and efficiency of the electrophilic aromatic substitution reaction with the diazonium salt. numberanalytics.com Maintaining the appropriate alkaline pH is essential to maximize the yield and purity of this compound. numberanalytics.com

Advanced Synthetic Approaches and Catalyst Applications (e.g., Hydrogenation in Aqueous Media)

While classical azo coupling remains the primary production method, research has explored alternative and supplementary processes. For instance, modern manufacturing of H-acid, a key precursor, can involve continuous catalytic hydrogenation with a Nickel catalyst to reduce 1-nitronaphthalene-3,6,8-trisulfonic acid to its corresponding amino derivative (T-acid). nih.gov

Furthermore, hydrogenation has been investigated in the context of the dye molecule itself, often for degradation studies rather than synthesis. Catalytic hydrogenation of this compound in an aqueous medium in the presence of catalysts like Raney nickel or Raney Ni-Fe has been shown to cleave the azo bonds. nih.gov This process is a reductive cleavage, breaking the dye molecule down into its constituent aromatic amines, namely 3,3′-dimethoxybenzidine and 1-amino-8-naphthol. mdpi.com While this is a decomposition pathway, understanding these catalytic transformations is crucial for environmental remediation and toxicological assessments.

Some advanced methods for related direct dyes involve copper chelation to form more stable complexes. For example, C.I. Direct Blue 218 is synthesized from this compound through a process of metallization and demethylation using copper salts.

Characterization of Technical Grade this compound and Associated Impurity Profiles in Research Materials

Commercial this compound is typically available as a technical-grade product, which is not pure. nih.gov The purity of the dye can vary, with some preparations containing around 50% of the actual this compound. nih.goviarc.fr

The remaining portion consists of various impurities. A significant component of the raw dye is sodium chloride, which can be present at about 25%. nih.gov Desalted preparations may still contain around 3% salt. nih.gov

Beyond inorganic salts, a number of organic impurities are also present. Research materials have been found to contain approximately 35 different impurities. nih.gov A notable impurity is the unreacted precursor, 3,3′-dimethoxybenzidine, or its dihydrochloride (B599025) salt. nih.goviarc.fr The concentration of 3,3′-dimethoxybenzidine dihydrochloride has been reported in the range of 836–1310 ppm (mg/kg) in some samples. nih.goviarc.fr Another preparation was found to have a purity of 65.5% and contained 15 ppm of 3,3′-dimethoxybenzidine. nih.goviarc.fr The presence of these residual precursors is a significant consideration due to their potential toxicological properties. smolecule.com

Table 1: Purity and Impurity Profile of Technical Grade this compound

| Component | Concentration Range | Reference |

| This compound | ~50% - 65.5% | nih.gov |

| Sodium Chloride (raw) | ~25% | nih.gov |

| Sodium Chloride (desalted) | ~3% | nih.gov |

| 3,3′-Dimethoxybenzidine Dihydrochloride | 836–1310 ppm | nih.goviarc.fr |

| 3,3′-Dimethoxybenzidine | 15 ppm (in a 65.5% pure sample) | nih.goviarc.fr |

| Other Organic Impurities | Approx. 35 different compounds | nih.gov |

This table provides an overview of the typical composition of technical grade this compound based on available research data.

This compound is a widely used azo dye in various industries, particularly textiles and paper manufacturing. iarc.frmdpi.com Its presence in wastewater poses environmental concerns due to its complex structure and resistance to conventional treatment methods. mdpi.comresearchgate.net Consequently, research into its environmental fate and the development of advanced degradation and remediation strategies is crucial.

Environmental Fate and Advanced Degradation Strategies for C.i. Direct Blue 15

Adsorption-Based Remediation Technologies for C.I. Direct Blue 15

Adsorption Capacity of Halloysite (B83129) Nanotubes for this compound mdpi.com

| pH Value | Equilibrium Adsorption Capacity (mg g⁻¹) |

| 2 | 96.00 |

| Nearly Neutral | 69.00 |

| Optimized (Stat.) | 112.00 |

Development and Characterization of Novel Adsorbent Materials

Engineered Porous Structures for Enhanced Adsorption Capacity

Engineered porous structures have been investigated for their enhanced adsorption capacity for dyes like this compound. Halloysite nanotubes (HNT) are an example of a nontoxic material with a tubular structure and functional groups that enhance adsorption efficiency mdpi.comresearchgate.net. Studies have shown that HNT can effectively adsorb this compound, with a tested equilibrium adsorption capacity (qe) of 96.00 mg g−1 at pH 2 and 69.00 mg g−1 at a nearly neutral pH mdpi.com. Statistical optimization achieved a capacity of 112 mg g−1 under specific conditions mdpi.com.

Another approach involves converting waste glass and mollusk shells into a porous material for dye separation researchgate.net. This porous glass material, prepared through a thermochemical reaction, has shown potential for adsorbing this compound researchgate.net. SEM images confirmed a highly porous surface before adsorption, which became less porous after dye uptake researchgate.net.

Carbon-based materials, including carbon nanotubes (CNTs) and biochar, are also promising adsorbents due to their porous nature, large surface area, and functional groups mdpi.com. The hybrid structure of CNTs and graphene oxide (GO) can improve dye adsorption mdpi.com.

Investigation of Chitin (B13524) and Chitosan (B1678972) as Adsorbents

Chitin and chitosan, naturally occurring polysaccharides, have been explored as adsorbents for dye removal pjoes.commedcraveonline.comscirp.org. Their excellent adsorptive properties are attributed to the presence of hydroxyl (-OH) and amino (-NH2) functional groups medcraveonline.comscirp.org. These groups can form coordinate bonds or interact electrostatically with anionic dyes scirp.orgscirp.org.

Studies on the adsorption of this compound onto chitin and chitosan indicate that the presence of complexed Cu+2 ions in pre-metallised direct dyes can influence the adsorption mechanism bibliotekanauki.pl. While uncoppered dyes show good diffuse adsorption on cellulose-like chains of chitin and chitosan, copper-complexed direct dyes appear to adhere more strongly, suggesting a different mechanism involving the formation of a dye≡Cu+2-substrate complex bibliotekanauki.pl.

The form of chitosan (film, microsphere, or scaffold) can affect adsorption time and rate, with scaffold forms generally showing shorter saturated adsorption times and higher adsorptive rates due to larger surface area scirp.org.

Adsorption Kinetics and Isotherm Modeling for this compound Systems

For other adsorbent systems, such as modified glass, the adsorption of this compound has been reported to follow the nonlinear pseudo-second-order (PSO) kinetic model, while equilibrium data best fit the nonlinear Langmuir isotherm researchgate.net. The Langmuir model suggests monolayer adsorption on a homogeneous surface neptjournal.comnih.gov. However, for some systems, the Freundlich model, which describes multilayer adsorption on heterogeneous surfaces, may also be applicable researchgate.netneptjournal.com.

The Elovich model is another kinetic model that can be applied, particularly for processes where chemisorption is the rate-limiting step nih.govdeswater.com.

Optimization of Operational Parameters for Adsorption Efficiency (e.g., pH, initial dye concentration, adsorbent dosage, contact time)

Several operational parameters significantly influence the adsorption efficiency of this compound.

pH: The initial pH of the dye solution is a critical factor as it affects the ionization degree of the dye molecule and the surface properties of the adsorbent mdpi.comscirp.orgutp.edu.my. For this compound adsorption onto HNT, the adsorption capacity was higher at pH 2 compared to neutral pH mdpi.com. Optimized conditions for HNT included a pH of 1 mdpi.com. For other adsorbents like modified glass, optimal dye removal was achieved at a pH of 7.31 researchgate.net. The optimal pH for adsorption can vary depending on the adsorbent material and the nature of the dye (anionic or cationic) scirp.org. For anionic dyes like this compound, acidic pH often favors adsorption due to the positive charge of the adsorbent surface below its point of zero charge, promoting electrostatic attraction scirp.orgnih.gov.

Initial Dye Concentration: The initial concentration of the dye also plays a crucial role. Generally, the amount of dye adsorbed increases with increasing initial dye concentration up to a certain point, after which the available adsorption sites become saturated scirp.orgutp.edu.myumcs.pl. Higher initial concentrations may require longer contact times to reach equilibrium scirp.org.

Adsorbent Dosage: The dosage of the adsorbent affects the number of available adsorption sites. Increasing the adsorbent dosage typically leads to higher dye removal efficiency utp.edu.mydeswater.com. However, beyond a certain dosage, the removal efficiency may become nearly constant as the available dye molecules become the limiting factor utp.edu.my.

Contact Time: The contact time between the adsorbent and the dye solution is another important parameter. Adsorption is usually rapid in the initial stages due to the large number of vacant sites nih.govumcs.pl. As time progresses, the adsorption rate slows down until equilibrium is reached nih.govumcs.pl. The optimal contact time varies depending on the adsorbent and initial dye concentration mdpi.comresearchgate.netdeswater.comutp.edu.myresearchgate.net. For this compound on HNT, an optimized adsorption time was 177 minutes mdpi.com. For other systems, contact times ranging from 60 to 180 minutes have been reported for different dyes researchgate.netdeswater.comresearchgate.net.

Optimization studies using methods like Response Surface Methodology (RSM) can help determine the optimal combination of these parameters for maximum dye removal researchgate.netdeswater.com.

Summary of Optimized Parameters for this compound Adsorption on Halloysite Nanotubes mdpi.com:

| Parameter | Optimal Value |

| Initial pH | 1 |

| Adsorbent Dosage | 0.5 g L−1 |

| Initial Dye Concentration | 412 mg L−1 |

| Adsorption Time | 177 min |

| Temperature | 20 °C |

Adsorption Mechanism Insights (e.g., Electrostatic Interactions, Hydrogen Bonding)

The adsorption of this compound onto various materials involves several mechanisms, including electrostatic interactions and hydrogen bonding researchgate.netmdpi.comumcs.plrsc.org.

Electrostatic Interactions: this compound is an anionic dye due to the presence of sulfonate groups (-SO3−) nih.govumcs.pl. Electrostatic attraction occurs between the negatively charged dye anions and positively charged functional groups on the adsorbent surface researchgate.netscirp.orgumcs.plrsc.org. The pH of the solution significantly influences the surface charge of the adsorbent, thereby affecting electrostatic interactions scirp.orgnih.gov. At pH values below the adsorbent's point of zero charge, the surface tends to be positively charged, favoring the adsorption of anionic dyes nih.gov.

Other potential mechanisms include van der Waals forces and π-π stacking interactions, particularly if the adsorbent material contains aromatic structures like lignin (B12514952) or carbon-based components researchgate.netmdpi.comrsc.org. Chemisorption, involving the sharing or exchange of electrons, has also been suggested as a predominant mechanism in some adsorption systems for dyes mdpi.comneptjournal.comdeswater.com.

Advanced Oxidation Processes (AOPs) for this compound Decontamination

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of persistent organic pollutants like this compound. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can mineralize organic compounds mdpi.com.

Fenton and Photo-Fenton Oxidation Systems for this compound Degradation

Fenton and photo-Fenton processes are prominent AOPs that utilize the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to produce hydroxyl radicals researchgate.net.

The Fenton reaction involves the catalytic decomposition of H2O2 by Fe2+ ions (Fe2+ + H2O2 → Fe3+ + •OH + OH−) researchgate.net. The photo-Fenton process enhances this reaction by using UV or visible light to photoreduce Fe3+ back to Fe2+, generating more hydroxyl radicals and improving efficiency (Fe3+ + hν → Fe2+ + •OH) researchgate.net.

Studies have investigated the degradation of this compound using iron-carbon micro-electrolysis coupled with H2O2, which generates Fenton-like conditions researchgate.netresearchgate.netnih.gov. Under optimal conditions (Fe/C = 2:1, pH = 3, 60-min reaction, 2 mL/L H2O2 added in three aliquots, 300 mg/L dye), this system achieved 98% decolorization and 40% Total Organic Carbon (TOC) removal for this compound researchgate.netresearchgate.netnih.gov. The degradation kinetics in this system followed a first-order reaction researchgate.netnih.gov. A degradation pathway for this compound has been proposed based on the analysis of treated wastewater using techniques like UV-Vis spectrophotometry and gas chromatography–mass spectrometry (GC-MS) researchgate.netnih.gov.

Optimization of operational parameters such as initial dye concentration, reaction time, and H2O2 dosage is crucial for maximizing the efficiency of Fenton and photo-Fenton processes for this compound degradation researchgate.net.

Electrochemical Oxidation and Micro-Electrolysis Systems (e.g., Iron-Carbon Micro-Electrolysis Coupled with H2O2)

Electrochemical oxidation processes, including electro oxidation (EO), electrocoagulation, and electro-Fenton-based (EF) methods, have been applied to treat dye wastewater. researchgate.netmdpi.com Iron-carbon micro-electrolysis (ICME) coupled with H2O2 is an advanced oxidation process characterized by its relatively low processing cost, low energy consumption, and long service life. mdpi.com This technology leverages a micro-galvanic cell system formed by iron (Fe) and carbon (C) to drive pollutant removal through redox reactions, adsorption, and co-precipitation, often enhanced by the addition of H2O2 to generate powerful hydroxyl radicals (•OH). mdpi.comnih.gov

Parameters Influencing Decolorization and Total Organic Carbon Removal

Several operational parameters significantly influence the efficiency of this compound degradation using iron-carbon micro-electrolysis coupled with H2O2. Studies have investigated the effects of initial dye concentration, Fe/C ratio, initial pH, reaction time, and H2O2 dosage and dosing method. researchgate.netmdpi.comresearchgate.net

Under optimal degradation conditions, such as an Fe/C ratio of 2:1, an initial pH of 3, a 60-minute reaction time, and a specific H2O2 dosage added in aliquots, high decolorization rates and notable total organic carbon (TOC) removal can be achieved for this compound. researchgate.netmdpi.comnih.gov For instance, a study using 300 mg/L of this compound reported a 98% decolorization rate and a 40% TOC removal rate under optimal conditions. researchgate.netmdpi.comnih.gov

Increasing the initial dye concentration can impact removal efficiency. While decolorization and TOC removal may increase up to a certain concentration (e.g., 300 mg/L), further increases can lead to a decrease in efficiency. mdpi.com This phenomenon is attributed to the limited production of hydroxyl radicals relative to the higher concentration of dye molecules at elevated initial concentrations. mdpi.com

The pH of the solution plays a crucial role, with acidic conditions generally favoring the process due to the enhanced generation of hydroxyl radicals. researchgate.netmdpi.comresearchgate.net The ratio of iron to carbon in the micro-electrolysis system is also a critical parameter affecting performance. researchgate.netmdpi.comresearchgate.net The reaction time allows for sufficient interaction between the dye molecules and the reactive species generated. researchgate.netmdpi.comresearchgate.net The dosage and method of adding H2O2 are also important for maximizing the generation of oxidizing radicals. researchgate.netmdpi.comresearchgate.net

Here is a table summarizing typical optimal parameters and their corresponding removal efficiencies:

| Parameter | Optimal Value | Decolorization (%) | TOC Removal (%) | Reference |

| Initial Dye Concentration | 300 mg/L | 98 | 40 | researchgate.netmdpi.comnih.gov |

| Fe/C Ratio | 2:1 | 98 | 40 | researchgate.netmdpi.comnih.gov |

| Initial pH | 3 | 98 | 40 | researchgate.netmdpi.comnih.gov |

| Reaction Time | 60 minutes | 98 | 40 | researchgate.netmdpi.comnih.gov |

| H2O2 Dosage | 2 mL/L (added in aliquots) | 98 | 40 | researchgate.netmdpi.comnih.gov |

Reaction Kinetics and Proposed Degradation Pathways within Electrochemical Systems

The degradation kinetics of this compound using iron-carbon micro-electrolysis coupled with H2O2 typically follows first-order reaction kinetics. researchgate.netmdpi.comnih.gov This indicates that the rate of degradation is directly proportional to the concentration of the dye.

The degradation pathway of this compound in this system involves the breaking of the dye's molecular structure, particularly the azo bonds responsible for its color, through the strong oxidation function of hydroxyl radicals. mdpi.com Analysis of treated wastewater using techniques like UV-Vis spectrophotometry and gas chromatography–mass spectrometry (GC-MS) can help identify intermediate products and propose degradation routes. researchgate.netmdpi.comnih.gov

Proposed degradation pathways for this compound suggest the formation of main intermediates such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine. mdpi.com These intermediates are further broken down into smaller compounds, including anti-pentenoic acid and phenol, which are speculated to eventually degrade into CO2 and H2O through a series of oxidation reactions. mdpi.com The disappearance of the original peak in the UV-Vis spectrum after treatment indicates the complete breaking of the chemical bonds responsible for the color. mdpi.com

Photocatalytic Degradation of this compound using Semiconductor Nanomaterials

Photocatalytic degradation using semiconductor nanomaterials is another effective advanced oxidation process for the removal of organic pollutants like this compound from wastewater. biomedres.usresearchgate.net This process utilizes semiconductor photocatalysts, such as TiO2 and ZnO, which, upon irradiation with light of suitable wavelength, generate electron-hole pairs that can participate in redox reactions to degrade organic molecules. scirp.orgsci-hub.se

Synthesis and Modification of TiO2 and ZnO Photocatalysts

TiO2 and ZnO are widely used semiconductor photocatalysts due to their favorable properties, including high catalytic activity, stability, and non-toxicity. scirp.orgsci-hub.se Various methods are employed for the synthesis of TiO2 and ZnO nanoparticles, such as hydrothermal, solvothermal, sol-gel, and chemical deposition methods, which allow for control over their structural and optical properties. acs.org

To enhance their photocatalytic activity, particularly under visible light, TiO2 and ZnO photocatalysts are often modified. biomedres.usbiomedres.usdeswater.com Modification strategies include doping with metals, nonmetals, or metal ions, and coupling with other semiconductors or materials like carbon dots. sci-hub.seacs.orgacs.org These modifications aim to reduce the band gap energy, improve charge separation, and increase the absorption of light in the visible spectrum. acs.orgmdpi.commdpi.com

For instance, doping TiO2 with transition metals like Fe or noble metals like Ag and Pt has been explored to enhance photocatalytic activity. sci-hub.sedeswater.com Similarly, doping ZnO with transition metals such as Ag, Cu, and Mn has shown improved performance in the degradation of dyes. biomedres.usyildiz.edu.tr The synthesis method significantly influences the properties and performance of the resulting photocatalyst. acs.org

Effects of Dopant Type and Concentration on Photocatalytic Activity and Material Properties

The type and concentration of dopants have a significant impact on the photocatalytic activity and material properties of TiO2 and ZnO. biomedres.usbiomedres.us Doping can alter the surface characteristics, particle size, and energy bandgap of the photocatalyst. biomedres.usbiomedres.us

Different dopants can create new electronic levels within the bandgap of the semiconductor, which can trap charge carriers and reduce electron-hole recombination, thereby increasing the efficiency of the photocatalytic process. mdpi.comyildiz.edu.tr For example, doping ZnO with transition metals can generate new electronic levels from the conduction band to the valence band. yildiz.edu.tr

Studies on the photocatalytic degradation of this compound and other dyes using doped TiO2 and ZnO have demonstrated the influence of dopant type and concentration. biomedres.usbiomedres.usyildiz.edu.tr For instance, in the photocatalytic degradation of Direct Blue 15, transition metal-doped ZnO catalysts showed higher activity compared to undoped ZnO. biomedres.usyildiz.edu.tr Silver-doped ZnO nanoparticles exhibited high removal efficiency under UV radiation, while copper-doped ZnO showed high degradation rates under visible light irradiation. biomedres.usyildiz.edu.tr

The concentration of the dopant is also crucial. While doping generally enhances photoactivity, there can be an optimal dopant concentration beyond which the activity may not further improve or could even decrease. biomedres.usbiomedres.us This could be due to factors like the formation of recombination centers at high dopant concentrations.

The type of dopant can influence the catalyst's surface properties, such as texture structure and particle size, which in turn affect its photocatalytic performance. biomedres.usbiomedres.us The reduction in the optical band gap upon doping extends the light absorption range, enabling the photocatalyst to utilize visible light more effectively. mdpi.commdpi.com

Kinetic Modeling of Photocatalytic this compound Degradation

The photocatalytic degradation of this compound using semiconductor nanomaterials is often described by pseudo-first-order kinetics. mdpi.comdntb.gov.ua This kinetic model suggests that the rate of dye degradation is proportional to the concentration of the dye in the solution.

The Langmuir-Hinshelwood (L-H) model is frequently used to describe the reaction kinetics in heterogeneous photocatalysis, including the degradation of dyes like this compound. mdpi.comdntb.gov.ua This model considers the adsorption of the reactant molecules onto the surface of the photocatalyst as a key step influencing the reaction rate.

The apparent rate constant () in the pseudo-first-order model can be influenced by various operational parameters, including the initial dye concentration, catalyst loading, and light intensity. mdpi.comdntb.gov.ua Studies have shown that the value generally decreases with increasing initial dye concentration. mdpi.com This is often attributed to the limited number of active sites on the catalyst surface and the inner filter effect at higher dye concentrations, where the dye molecules absorb a significant portion of the incident light, preventing it from reaching the catalyst surface.

The L-H model can be fitted to experimental data to determine parameters such as the reaction rate constant () and the adsorption constant (). mdpi.comdntb.gov.ua These parameters provide insights into the intrinsic reaction rate and the affinity of the dye molecules for the photocatalyst surface. Empirical models can also be developed to express the apparent rate constant as a function of the operational parameters. mdpi.comdntb.gov.ua

The mineralization of this compound during photocatalytic degradation can also be assessed through TOC removal measurements. mdpi.com While decolorization can be rapid, complete mineralization into CO2 and H2O may require longer irradiation times. mdpi.com

Data Table: Pseudo-First-Order Kinetic Data for this compound Degradation

Based on available data, the pseudo-first-order kinetics model is commonly applied. Here is an illustrative example of how kinetic data might be presented, noting that specific values depend on experimental conditions (catalyst type, concentration, light source, etc.):

| Initial Dye Concentration (mg/L) | Catalyst Loading (g/L) | Light Intensity (W/m²) | Apparent Rate Constant, (min⁻¹) | R² (Pseudo-First-Order) | Reference |

| 15 | 1 | 11.2 | 0.07574 | > 0.99 | mdpi.com |

| 30 | 1 | 11.2 | 0.032 | > 0.99 | mdpi.com |

| 60 | 1 | 11.2 | 0.01085 | > 0.99 | mdpi.com |

Hybrid Advanced Oxidation Processes for Synergistic this compound Removal

Hybrid Advanced Oxidation Processes (AOPs) involve the combination of two or more AOPs or AOPs with other treatment methods to achieve synergistic effects, leading to enhanced pollutant degradation. These processes are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively oxidize complex organic molecules like this compound. bibliotekanauki.plsciencepublishinggroup.comijcce.ac.ir

One studied hybrid AOP for the degradation of this compound is the combination of iron-carbon micro-electrolysis coupled with hydrogen peroxide (H₂O₂). This process leverages the micro-electrolysis effect to generate reactive species, which are further enhanced by the addition of H₂O₂. mdpi.comresearchgate.netresearchgate.net Studies investigating this hybrid system for treating simulated dye wastewater containing 300 mg/L of this compound have demonstrated high decolorization and significant Total Organic Carbon (TOC) removal rates under optimized conditions. mdpi.comresearchgate.net

Under optimal conditions, defined as an Fe/C ratio of 2:1, an initial pH of 3, a reaction time of 60 minutes, and a H₂O₂ dosage of 2 mL/L added in three aliquots, the iron-carbon micro-electrolysis coupled with H₂O₂ achieved 98% decolorization and 40% TOC removal of this compound. mdpi.comresearchgate.netresearchgate.net The degradation kinetics of this process were found to follow a first-order reaction. mdpi.comresearchgate.net

Analysis of the treated wastewater using techniques such as UV-Vis spectrophotometry and gas chromatography–mass spectrometry (GC-MS) has provided insights into the degradation pathway of this compound in this hybrid AOP. Proposed degradation products include 1-amino-8-naphthol and 3,3′-dimethylbenzidine, which are speculated to be further broken down into compounds like anti-pentenoic acid and phenol, ultimately potentially mineralizing into CO₂ and H₂O through a series of oxidation reactions driven by hydroxyl radicals. mdpi.comresearchgate.net

The effectiveness of this hybrid AOP is influenced by various operational parameters, including initial dye concentration, reaction time, H₂O₂ dosage, and the method of H₂O₂ addition. mdpi.comresearchgate.netresearchgate.net

Table 1: Optimized Conditions and Removal Efficiencies of Fe-C Micro-electrolysis coupled with H₂O₂ for this compound Degradation

| Parameter | Optimal Value | Decolorization (%) | TOC Removal (%) | Reference |

| Initial Dye Concentration | 300 mg/L | 98 | 40 | mdpi.comresearchgate.net |

| Fe/C Ratio | 2:1 | 98 | 40 | mdpi.comresearchgate.net |

| Initial pH | 3 | 98 | 40 | mdpi.comresearchgate.net |

| Reaction Time | 60 minutes | 98 | 40 | mdpi.comresearchgate.net |

| H₂O₂ Dosage | 2 mL/L | 98 | 40 | mdpi.comresearchgate.net |

| H₂O₂ Dosing Method | Added in 3 aliquots | 98 | 40 | mdpi.comresearchgate.net |

Bioremediation Approaches for this compound Decolorization and Biotransformation

Bioremediation offers an environmentally friendly and potentially cost-effective approach for the treatment of dye-containing wastewater, utilizing the metabolic capabilities of microorganisms to decolorize and degrade complex dye molecules. mdpi.comutm.myresearchgate.net

Microbial Degradation by Isolated Bacterial Strains (e.g., Klebsiella sp.)

Various bacterial strains have been investigated for their ability to degrade azo dyes. Among these, species belonging to the Klebsiella genus have shown efficacy in the decolorization of this compound. utm.myinformaticsjournals.co.inresearchgate.netcore.ac.uk Isolated bacterial strains from environments like textile wastewater plants have demonstrated the capacity for this compound decolorization through both bioadsorption and biodegradation mechanisms. utm.myresearchgate.net

Optimizing the culture conditions is crucial for enhancing the efficiency of microbial degradation of this compound by isolated bacterial strains. Key parameters include the type and concentration of co-substrates, aeration levels, pH of the culture medium, and temperature. utm.myinformaticsjournals.co.injmbfs.org

Studies focusing on the decolorization of Direct Blue 15 by Klebsiella sp. have identified optimal conditions for achieving high color removal rates. Glucose has been identified as a preferred co-substrate, with an optimal concentration of 0.2% (w/v). utm.myresearchgate.net Partial anaerobic conditions have been found to be optimal for decolorization, suggesting the involvement of reductive mechanisms in breaking down the azo bonds. utm.myinformaticsjournals.co.inresearchgate.net The optimal starting pH for the culture is around 6.0. utm.myresearchgate.net Temperature also significantly impacts microbial activity and dye decolorization efficiency; 45°C has been reported as the most efficient temperature for Direct Blue 15 decolorization by Klebsiella sp., with lower efficiencies observed at temperatures outside the optimal range, potentially due to reduced microbial activity or enzyme denaturation. utm.myresearchgate.net

Table 2: Optimized Culture Conditions for this compound Decolorization by Klebsiella sp.

| Parameter | Optimal Value | Decolorization (%) (within 24h) | Reference |

| Co-substrate | Glucose | 81.9 | utm.myresearchgate.net |

| Co-substrate Conc | 0.2% (w/v) | 81.9 | utm.myresearchgate.net |

| Aeration | Partial anaerobic | 81.9 | utm.myresearchgate.net |

| Starting pH | ~6.0 | 81.9 | utm.myresearchgate.net |

| Temperature | 45°C | 81.9 | utm.myresearchgate.net |

The biodegradation of azo dyes typically involves the reductive cleavage of the azo bonds, leading to the formation of intermediate aromatic amines. Further degradation of these intermediates can occur under suitable conditions. researchgate.netcore.ac.uknih.gov

In studies investigating the microbial degradation of Direct Blue 15 by Klebsiella sp., Sulfanilic acid has been successfully detected as one of the biodegradation products using High Performance Liquid Chromatography (HPLC). utm.myresearchgate.net This indicates that the microbial process leads to the breakdown of the complex dye structure into simpler aromatic compounds. Anaerobic biodegradation of this compound has also been shown to yield 3,3′-dimethoxybenzidine as an amine metabolite. nih.govnih.gov Furthermore, studies using an anoxic/oxic sequencing batch reactor (SBR) system for Direct Blue 15 biodegradation identified 1-amino-8-naphthol-3,6-disulfonic acid and 2-ethoxy-4-methylaniline (B1323293) as initial degradation products during the anoxic phase, with 1-amino-8-naphthol-3,6-disulfonic acid being further degraded to 2-naphthol (B1666908) in the oxic phase. deswater.com

Optimization of Culture Conditions for Biodegradation (e.g., co-substrates, aeration, pH, temperature)

Application of Bacterial Consortia for Enhanced this compound Degradation

While isolated bacterial strains can effectively decolorize this compound, bacterial consortia, consisting of multiple bacterial species, can offer enhanced degradation capabilities. researchgate.nettandfonline.comenvirobiotechjournals.com The synergistic interactions between different strains within a consortium can lead to more complete degradation of complex dye molecules and their intermediate products, as different strains may possess complementary enzymatic activities targeting different parts of the dye structure or utilizing metabolites produced by other strains. envirobiotechjournals.com

Research on the application of bacterial consortia for dye degradation has shown promising results for various azo dyes, including Direct Blue 15. tandfonline.comajol.info A bacterial consortium designated as WGC-D, composed of Bacillus subtilis (WGI-3), Bacillus subtilis (WGI-4), and Bacillus cereus (WGI-9), was applied for the degradation of several direct dyes, including Direct Blue 15. This consortium achieved 70-80% degradation of the tested azo dyes within 48 hours. tandfonline.com When applied to actual textile industrial effluent, this consortium demonstrated significant dye decolorization (84%) and a substantial reduction in chemical oxygen demand (89%). tandfonline.com These findings suggest that bacterial consortia can be more effective than individual strains in treating complex dye mixtures found in industrial wastewater. envirobiotechjournals.com

Fungal Degradation Studies and Efficacy of Fungal Consortia in Dye Removal

Fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including textile dyes, due to their production of extracellular ligninolytic enzymes such as laccases and peroxidases (e.g., manganese peroxidase). tandfonline.comneptjournal.com

Studies have investigated the potential of fungal strains for the biodegradation of this compound. Trametes versicolor, a white-rot fungus, has been identified as an effective strain for the decolorization of Direct Blue 15. nih.gov Research monitoring the enzymatic activity during the biodegradation process by Trametes versicolor indicated that laccase plays an important role in the degradation of Direct Blue 15, while manganese peroxidase activity was not detected in that specific study. nih.gov Decolorization efficiencies of 98% and 93% for 50 mg/L Direct Blue 15 have been reported using free and immobilized Trametes versicolor cells, respectively, in repeated batches. nih.gov

While the search results provided information on fungal degradation by isolated strains and mentioned fungal enzymes involved in dye degradation, specific detailed research findings on the efficacy of fungal consortia specifically for this compound removal were not extensively detailed in the provided snippets, although the concept of using fungal consortia for enhanced degradation of azo dyes is discussed in the broader literature on bioremediation. tandfonline.comneptjournal.com Fungal enzymes, particularly laccases, are recognized for their ability to degrade aromatic compounds and are considered effective for treating industrial effluents containing recalcitrant dyes. tandfonline.comneptjournal.com

Comparative Analysis of Anaerobic and Aerobic Biodegradation Mechanisms

The biodegradation of this compound, a benzidine-based disazo dye, is significantly influenced by the presence or absence of oxygen, leading to distinct anaerobic and aerobic degradation pathways and efficiencies. Research indicates a notable difference in the extent and mechanism of degradation under these two conditions.

Under anaerobic conditions, the primary mechanism for the biodegradation of azo dyes like this compound involves the reductive cleavage of the azo bonds (-N=N-). This process is typically mediated by azo-reductase enzymes produced by anaerobic bacteria, which utilize the azo dye as a terminal electron acceptor. deswater.comutm.my This reductive cleavage leads to the formation of colorless aromatic amines. deswater.comresearchgate.net For this compound, anaerobic biodegradation has been shown to produce 3,3′-dimethoxybenzidine and 1-amino-8-naphthol-3,6-disulfonic acid as metabolites. deswater.comnih.gov Studies have demonstrated that primary degradation of this compound at a concentration of 100 mg/L can be complete within seven days when incubated with an anaerobic sludge inoculum at 35°C. nih.goviarc.fr Complete biodegradation of this compound was reported in 7 days using a sludge inoculum incubated under anaerobic conditions. nih.gov

In contrast, aerobic conditions are generally less effective for the initial cleavage of the azo bond of this compound. nih.gov The presence of oxygen inhibits the activity of azo-reductase enzymes, as oxygen is a more thermodynamically favorable electron acceptor. utm.my Under aerobic conditions, this compound has been reported to show limited or no significant degradation. For instance, using an activated sludge inoculum in a static test, this compound at a concentration of 107 mg/L showed no degradation over 41 days, with only a small percentage attributed to adsorption. nih.gov Another study using the Japanese MITI test reported only 4% of theoretical BOD achieved in 4 weeks under aerobic conditions. nih.gov

While anaerobic conditions are efficient at decolorizing the dye through azo bond cleavage, the resulting aromatic amines, such as 3,3′-dimethoxybenzidine, are often recalcitrant and may be toxic. deswater.comnih.gov These intermediate aromatic amines are generally not further degraded under anaerobic conditions. deswater.comresearchgate.net However, these aromatic amines can be effectively degraded under aerobic conditions. deswater.comresearchgate.net This suggests that a sequential anaerobic-aerobic treatment process can be a more effective strategy for the complete mineralization of this compound, where the anaerobic stage cleaves the azo bonds and the subsequent aerobic stage degrades the resulting aromatic amines. deswater.com

Research findings highlight the distinct roles of anaerobic and aerobic processes in the biodegradation of this compound. The anaerobic phase is crucial for the initial decolorization via azo bond reduction, while the aerobic phase is necessary for the subsequent degradation of the potentially harmful aromatic amine metabolites.

Here is a summary of comparative findings:

| Feature | Anaerobic Biodegradation of this compound | Aerobic Biodegradation of this compound |

| Primary Mechanism | Reductive cleavage of azo bonds | Limited or no significant azo bond cleavage |

| Key Enzymes | Azo-reductases | Inhibited azo-reductases |

| Initial Outcome | Decolorization, formation of aromatic amines | Limited degradation, color persists |

| Degradation of Amines | Poor or none | Effective |

| Efficiency (Azo Cleavage) | High (e.g., complete in 7 days) nih.goviarc.frnih.gov | Low (e.g., 4% theoretical BOD in 4 weeks) nih.gov |

| Oxygen Requirement | Absence of oxygen | Presence of oxygen |

| Main Metabolites | 3,3′-dimethoxybenzidine, 1-amino-8-naphthol-3,6-disulfonic acid deswater.comnih.gov | Further degradation products of amines under sequential process deswater.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 17059 |

| 3,3′-Dimethoxybenzidine | 8340 |

| 1-amino-8-naphthol-3,6-disulfonic acid | 164708 |

Advanced Analytical Methodologies in C.i. Direct Blue 15 Research

Spectroscopic Techniques for Monitoring C.I. Direct Blue 15 Concentration and Decolorization

Spectroscopic methods are fundamental for quickly and accurately assessing the concentration of this compound in aqueous solutions and monitoring the progress of decolorization.

UV-Visible (UV-Vis) spectrophotometry is a primary tool for tracking the concentration of this compound due to its strong absorbance in the visible region of the spectrum. The maximum absorption wavelength (λmax) for this compound is typically found around 602 nm mdpi.comnih.gov. By measuring the absorbance at this specific wavelength, researchers can determine the dye concentration in a sample using the Lambert-Beer law and a pre-established standard curve researchgate.net.

The decolorization efficiency of treatment processes is commonly calculated based on the decrease in absorbance at this maximum wavelength over time nih.gov. For instance, in a study on the degradation of this compound using iron-carbon micro-electrolysis coupled with H₂O₂, the decolorization rate was calculated using the initial and observed absorbance values at 602 nm researchgate.net. Under optimal conditions, a decolorization of 98% was achieved after 60 minutes of treatment mdpi.com.

A standard curve plotting absorbance versus this compound concentration is essential for quantitative analysis researchgate.net. One study reported a linear equation of y = 0.0157x + 0.0008 with a correlation coefficient (R²) of 0.9997, where y is the absorbance and x is the this compound concentration researchgate.net.

While monitoring at the λmax provides a measure of decolorization, analyzing the full-band UV-Vis spectrum (typically between 200 nm and 1100 nm) offers a more comprehensive understanding of the degradation process mdpi.com. Changes across the entire spectrum can indicate the breakdown of the dye's chromophore structure and the potential formation of intermediate products that absorb at different wavelengths mdpi.compjoes.com.

During the degradation of this compound, the absorbance peak in the visible region (around 602 nm) gradually decreases mdpi.com. The disappearance of this peak signifies the breaking of chemical bonds responsible for the color mdpi.com. Simultaneously, changes in the UV region of the spectrum (below 400 nm) can reveal the formation and subsequent degradation of aromatic intermediates pjoes.com. Full-band spectrum analysis at different time points during a treatment process allows researchers to visualize the dynamic changes in the chemical composition of the solution as the dye is degraded mdpi.com.

UV-Visible Spectrophotometry for Absorbance Tracking

Chromatographic Methods for Identification of Degradation Intermediates and Products

Chromatographic techniques are indispensable for separating complex mixtures and identifying the individual compounds formed during the degradation of this compound. This is crucial for proposing degradation pathways.

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique used to separate and identify volatile and semi-volatile organic compounds mdpi.com. In the context of this compound degradation, GC-MS is employed to detect and characterize intermediate products that are sufficiently volatile or can be made volatile through derivatization mdpi.com.

Studies investigating the degradation of this compound have utilized GC-MS to identify several intermediate products mdpi.comnih.gov. For example, research on degradation using iron-carbon micro-electrolysis coupled with H₂O₂ identified five main degradation products using GC-MS mdpi.com. Based on these findings, a possible degradation pathway was proposed, suggesting the initial cleavage of the azo bond (–N=N–) leading to the formation of aromatic amines such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine mdpi.com. Subsequent oxidation reactions were speculated to break these compounds down further mdpi.com. Another study using microbial degradation of this compound also employed GC-MS to identify metabolites, including benzene, biphenyl, and naphthalene (B1677914) derivatives nih.gov.

GC-MS analysis typically involves specific column types (e.g., DB-1ms), carrier gases (e.g., Helium), and temperature programs to achieve effective separation and detection of the degradation products deswater.com. Identification is often performed by comparing the mass spectra of detected compounds with spectral libraries like NIST deswater.com.

High Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying non-volatile and water-soluble compounds, making it particularly suitable for analyzing polar dye molecules and their degradation products in aqueous samples iarc.frnajah.edu. HPLC is often coupled with detectors such as UV-Vis or mass spectrometry (LC-MS) for identification and quantification.

HPLC has been applied in the analysis of this compound and its degradation products nih.goviarc.frnajah.edu. For instance, HPLC with UV/visible light detection at specific wavelengths (e.g., 254 nm and 658 nm) has been used for the chemical characterization of related direct dyes iarc.fr. Studies on the biodegradation of azo dyes, including this compound, have utilized HPLC to analyze degraded byproducts nih.gov.

The choice of stationary phase, mobile phase composition, and detection wavelength in HPLC is critical and depends on the specific properties of this compound and its expected degradation intermediates najah.edu. The technique allows for the separation and quantification of multiple compounds in a single run, providing valuable information about the degradation pathway and the persistence of intermediate products.

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Species

Quantification of Total Organic Carbon (TOC) for Mineralization Assessment

Total Organic Carbon (TOC) analysis is a crucial method for evaluating the extent of mineralization of this compound mdpi.com. Mineralization refers to the complete breakdown of organic compounds into inorganic substances, primarily carbon dioxide and water mdpi.com. While decolorization indicates the loss of color, it does not necessarily mean the dye has been fully mineralized; colorless organic intermediates may still be present mdpi.com.

TOC analysis measures the total amount of carbon bound in organic compounds in a sample researchgate.net. A decrease in TOC during a treatment process indicates that the organic carbon from the dye molecule and its degradation products is being converted into inorganic carbon (e.g., CO₂). The TOC removal rate is a direct measure of the mineralization efficiency mdpi.com.

Studies on the degradation of this compound consistently report TOC removal rates to assess the effectiveness of different treatment methods mdpi.comnih.gov. For example, iron-carbon micro-electrolysis coupled with H₂O₂ achieved a TOC removal rate of 40% under optimal conditions, alongside 98% decolorization mdpi.com. Another study using a microbial consortium reported significant reductions in TOC for Direct Blue 15, indicating substantial mineralization nih.govmdpi.com.

TOC analysis is typically performed using a TOC analyzer, which often employs combustion oxidation followed by non-dispersive infrared absorption to detect the evolved CO₂ researchgate.net.

Here is a data table summarizing some findings on TOC removal and decolorization:

| Treatment Method | Initial Dye Concentration | Decolorization (%) | TOC Removal (%) | Reference |

| Iron-Carbon Micro-Electrolysis + H₂O₂ | 300 mg/L | 98 | 40 | mdpi.com |

| Microbial Consortium (Streptomyces albidoflavus 3MGH) | 0.3 g/L | 61.38 | 86.3 | nih.gov |

| Microbial Consortium (Upflow Column Bioreactor) | 100 mg/L | 99 (Congo Red) | 83 (Congo Red) | mdpi.com |

Note: The last entry refers to Congo Red, another azo dye, but illustrates the use of TOC analysis in similar biodegradation studies.

Material Characterization Techniques for Adsorbents and Catalysts

Characterization of materials before and after interaction with this compound is vital for evaluating their effectiveness and elucidating the adsorption or catalytic degradation processes. Techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) are commonly utilized for this purpose.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool used to examine the surface morphology of adsorbent and catalyst materials at high resolution. By providing magnified images of the material's surface, SEM helps to visualize its texture, porosity, and the distribution of particles. In the context of this compound research, SEM can reveal changes in the material's surface structure after dye adsorption or degradation. For instance, SEM images can show the surface of an adsorbent material before and after being covered with the dye, indicating successful adsorption and potentially highlighting the areas where the dye molecules have accumulated mdpi.comresearchgate.net. Studies using halloysite (B83129) nanotubes (HNT) as an adsorbent for this compound have utilized SEM to demonstrate the dye covering the surface of the nanotubes after the adsorption process mdpi.com. Changes in surface roughness or the appearance of deposits can also be observed, providing visual evidence of the interaction between the material and the dye.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM (SEM-EDS), is employed to determine the elemental composition of the material's surface. This technique analyzes the characteristic X-rays emitted by the sample when bombarded with electrons in the SEM. EDS provides qualitative and quantitative information about the elements present in the analyzed area. In studies involving this compound, EDS can confirm the presence of elements originating from the dye molecule (such as sulfur and nitrogen, which are part of the dye's structure) on the adsorbent or catalyst surface after treatment mdpi.com. This provides direct evidence of the dye's interaction with the material. For example, EDS analysis of materials before and after adsorption of dyes has shown the appearance or increase in the signals corresponding to elements present in the dye molecule mdpi.com. This elemental analysis helps to understand the distribution of the dye on the material and can support findings from other characterization techniques researchgate.net.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FT-IR) Spectroscopy is a widely used technique to identify the functional groups present on the surface of adsorbent and catalyst materials and to study how these groups change upon interaction with this compound. FT-IR spectra provide information about the vibrational modes of chemical bonds, allowing for the identification of specific functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH), and various stretching and bending vibrations of organic and inorganic components mdpi.com. By comparing the FT-IR spectra of the material before and after dye adsorption, researchers can identify which functional groups are involved in the interaction with the dye molecules. Shifts in peak positions or changes in peak intensity can indicate the formation of new bonds or the involvement of specific functional groups in the adsorption or degradation process mdpi.com. For instance, studies on this compound adsorption onto halloysite nanotubes have used FT-IR to observe changes in characteristic bands of both the adsorbent and the dye, providing evidence of their interaction mdpi.comresearchgate.netresearchgate.net. The disappearance or reduction in intensity of certain bands associated with the dye after the adsorption process further confirms its removal from the solution and presence on the adsorbent surface mdpi.com.

Interactions and Performance of C.i. Direct Blue 15 on Diverse Substrates

Research on Dyeing Mechanisms and Substrate Affinity (e.g., Cellulose (B213188), Leather, Paper, Silk, Wool)

C.I. Direct Blue 15 demonstrates strong affinity for cellulose fibers such as cotton, viscose, and rayon. worlddyevariety.comemperordye.com The dyeing process on cellulose fibers typically occurs in a neutral to soda alkaline medium. austinpublishinggroup.com Studies indicate that the dye's affinity for cellulose is maximized at temperatures between 60 and 80 °C. worlddyevariety.com The substantivity of direct dyes, including this compound, is attributed to the formation of dye aggregates within the interstices of the fibers, a process enhanced by the presence of extended aromatic rings in the dye structure. austinpublishinggroup.com

While direct dyes primarily interact with cellulose through non-ionic forces like hydrogen bonding and hydrophobic interactions, their application to protein fibers like wool and leather involves an ion exchange mechanism due to the cationic nature of proteins at near-neutral pH. austinpublishinggroup.com Research on the adsorption of this compound on chitin (B13524) and deaminated chitin suggests that while the dye itself has affinity for these substrates, the presence of complexed Cu²⁺ ions can influence the dyeing mechanism, potentially disrupting non-specific forces of attraction. bibliotekanauki.pl

The dye's performance can be affected by the presence of metal ions; for instance, copper ions can cause the color shade to darken. worlddyevariety.comemperordye.com

Methodological Applications of this compound in Biological Staining

This compound is employed in biological staining applications. mdpi.comnih.govnih.gov It is suitable for use in systems like Histopaque® and for viability studies of collagenase-treated rat liver cells. sigmaaldrich.com It may serve as a substitute for other biological stains like trypan blue in certain applications. This application leverages the dye's ability to stain specific biological materials, aiding in visualization and identification during microscopy studies. mdpi.com

Investigating the Role of this compound in Cinematographic Film Tinting Technologies

This compound has historically been used to tint cinematographic film. mdpi.comnih.govnih.gov This application utilizes the dye's vibrant blue color properties to impart a specific hue to the film base. smolecule.com While specific detailed research findings solely focused on the mechanism of this compound in film tinting were not extensively detailed in the search results, its consistent mention across multiple sources confirms its established use in this technology. mdpi.comnih.govnih.govsmolecule.com

Theoretical and Computational Chemistry Approaches in C.i. Direct Blue 15 Studies

Quantum Chemical Calculations for Mechanistic Insights into Reactivity and Degradation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These calculations can help identify the most susceptible sites within the C.I. Direct Blue 15 molecule for chemical attack, providing mechanistic insights into its degradation pathways.

While specific quantum chemical studies focused solely on the degradation mechanisms of this compound using DFT were not extensively detailed in the search results, related studies on other dyes offer a glimpse into the potential applications of this approach. For instance, DFT computations have been used to predict the reactive sites for the initiation of oxidative degradation on Disperse Blue 1 dye molecules, identifying amine functions as particularly susceptible. tuiasi.ro Similarly, computational results for bromophenol blue dye have shown that bromine atoms are the most susceptible sites for attack by oxidizing species, initiating decolorization. iapchem.org

Applying these computational techniques to this compound could involve calculating parameters such as frontier molecular orbitals (HOMO and LUMO), atomic charges, and reaction enthalpies to understand how different degradation agents (e.g., oxidants, reductants, or catalysts) would interact with the dye molecule and where bond cleavage is most likely to occur. Such calculations could help elucidate the initial steps in processes like advanced oxidation, reduction, or biological degradation, providing a theoretical foundation for observed degradation products.

Molecular Dynamics Simulations for Adsorption Phenomena and Dye-Adsorbent Interactions

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules. For this compound, MD simulations can be particularly useful in understanding its interactions with various adsorbent materials, which is a common method for dye removal from wastewater.

Studies on the adsorption of this compound onto materials like halloysite (B83129) nanotubes (HNT) have been conducted experimentally, investigating factors such as pH, initial dye concentration, adsorbent dosage, and temperature. mdpi.comresearchgate.net These experimental studies provide valuable data on adsorption capacity and the influence of operational parameters. mdpi.comresearchgate.net For example, the adsorption of this compound on HNT was found to follow the Brouers–Sotolongo isotherm model and pseudo-second-order kinetics, suggesting a physical adsorption process. mdpi.comresearchgate.net Thermodynamic assessments indicated the process was physisorption, with negative ΔG° values confirming spontaneity and feasibility, and positive ΔS° values suggesting increased randomness at the solid-solution interface. mdpi.comresearchgate.net

MD simulations could complement these experimental findings by providing a molecular-level view of the adsorption process. Simulations could depict how this compound molecules orient themselves on the adsorbent surface, the types of interactions involved (e.g., electrostatic, van der Waals, hydrogen bonding), and the influence of solvent molecules. For instance, MD simulations have been used to study the adsorption of methylene (B1212753) blue on bituminous coal, showing that polar interactions between the dye and hydrophilic sites on the coal surface drive the adsorption and that the process is spontaneous, aligning with experimental thermodynamic data. acs.org Applying MD simulations to the this compound and HNT system could visualize these interactions, providing a deeper understanding of the adsorption mechanism and the factors affecting adsorption efficiency.

Development and Validation of Predictive Models for Degradation Kinetics (e.g., Artificial Neural Networks, Response Surface Methodology)

Predictive modeling plays a crucial role in optimizing degradation processes for dyes like this compound. Techniques such as Artificial Neural Networks (ANN) and Response Surface Methodology (RSM) can be used to develop models that predict degradation efficiency based on various operational parameters.

Experimental studies on the degradation of this compound using methods like iron-carbon micro-electrolysis coupled with H₂O₂ have investigated the effects of parameters such as reaction time, initial dye concentration, and H₂O₂ dosage on decolorization and TOC removal efficiency. mdpi.comnih.govresearchgate.netresearchgate.net These studies have shown that the degradation kinetics often follow a first-order reaction. mdpi.comnih.gov For example, under optimal conditions, a high decolorization rate (98%) and a significant TOC removal rate (40%) were achieved. mdpi.comnih.govresearchgate.net

While direct applications of ANN or RSM specifically for modeling the degradation kinetics of this compound were not prominently featured in the search results, these techniques have been successfully applied to the degradation of other dyes. RSM has been used to optimize the decolorization of Direct Blue 71 by bacterial cultures, identifying optimal conditions for parameters like temperature, pH, and initial dye concentration. nih.govjmbfs.org ANN models have also been developed to predict the biological degradation efficiency of dyes like Malachite Green, demonstrating good predictive performance and identifying the most significant operational parameters. researchgate.net Furthermore, ANN models have been applied to model the photocatalytic degradation of various dyes, showing good agreement with experimental data and the ability to capture complex non-linear relationships between parameters. tandfonline.com

Applying RSM to this compound degradation studies would involve designing experiments to systematically vary key parameters and using statistical methods to build a model that describes the relationship between these parameters and the degradation efficiency. This allows for the identification of optimal conditions and the understanding of synergistic or antagonistic effects between parameters. ANN, on the other hand, can learn complex patterns from experimental data without requiring a predefined mathematical model, making them suitable for highly non-linear systems. An ANN model for this compound degradation could take operational parameters as input and predict decolorization or TOC removal rates, aiding in process optimization and control. The validation of these models would involve comparing their predictions with experimental results to ensure their accuracy and reliability.

Future Research Directions and Sustainable Chemistry Perspectives for C.i. Direct Blue 15

Exploration of Novel Eco-Friendly Materials for C.I. Direct Blue 15 Remediation

The development of novel eco-friendly materials is a key area in the sustainable remediation of this compound. Adsorption techniques, utilizing cost-effective and environmentally benign materials, are particularly promising, especially considering the large quantities of adsorbent material that might be required in industrial settings. mdpi.com Clay minerals, when optimized as nanomaterials, show potential as adsorbents for dye removal. mdpi.com

Recent studies have investigated the use of non-toxic halloysite (B83129) nanotubes (HNT) for the remediation of DB15 dye in simulated textile industrial effluent. mdpi.comdntb.gov.ua Experiments exploring the effects of pH, initial dye concentration, adsorbent dosage, and temperature have been conducted to understand the adsorption behavior. mdpi.com Adsorption isotherm models, such as the Brouers–Sotolongo model, have been applied to predict the adsorption capacity of HNT, indicating physisorption as the predominant mechanism. mdpi.com The pseudo-second-order reaction has been identified as the main mechanism for the multi-step dye adsorption process, which is diffusion-controlled. mdpi.com

Beyond adsorption, the exploration of novel catalysts for the degradation of DB15 is also crucial. Advanced Oxidation Processes (AOPs) are considered efficient, cheap, and eco-friendly methods for decaying toxic pollutants like dyes, involving the generation of highly reactive radicals, primarily hydroxyl radicals (HO•). ijcce.ac.irjeeng.netijcce.ac.ir Future research is directed towards developing heterogeneous catalysts, including semiconductor nanocatalysts like zinc oxide nanorods (ZnONR), for sonocatalytic degradation of dyes. These catalysts facilitate the generation of reactive species that can degrade organic pollutants adsorbed on their surface. acs.org

Biological methods, such as biodegradation by fungal strains, also represent an eco-friendly avenue. Research has shown that certain fungal isolates, like Penicillium oxalicum SAR-3, demonstrate high levels of degradation for DB15, indicating the involvement of enzymes like manganese peroxidase in the decolorization process. researchgate.net Future work could focus on optimizing these biological processes and exploring other microbial or enzymatic systems for efficient and sustainable DB15 remediation.

Integrated Approaches for Complex Industrial Effluent Treatment Containing this compound

Treating complex industrial effluents containing this compound often requires integrated approaches that combine multiple treatment technologies to achieve high decolorization and mineralization rates. Conventional methods alone are often insufficient to degrade the synthetic organic dyes present in these effluents. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs), including techniques like Fenton's reagent (H2O2/Fe2+), photo-Fenton, ozonation, and electrochemical oxidation, are effective for the degradation of organic pollutants and can be used in combination for enhanced treatment. ijcce.ac.irjeeng.netijcce.ac.ir The combination of different AOPs or their integration with other processes can lead to higher oxidation rates and more efficient removal of dyes. ijcce.ac.ir

A promising integrated approach involves the coupling of iron-carbon micro-electrolysis with hydrogen peroxide (H2O2). This method has been explored for the degradation of DB15 in simulated dye wastewater, demonstrating significant decolorization and total organic carbon (TOC) removal rates under optimal conditions. mdpi.comresearchgate.netnih.gov The degradation follows first-order reaction kinetics, and studies have proposed degradation pathways involving intermediate compounds that are subsequently broken down. mdpi.comresearchgate.netnih.gov

Advancements in Real-Time Monitoring and In Situ Analysis of this compound Transformations

Advancements in real-time monitoring and in situ analysis are critical for understanding and optimizing the transformation and degradation of this compound during treatment processes. Monitoring the decolorization and removal efficiency is typically done using UV-Vis spectrophotometry, which measures the decrease in absorbance of the dye solution. mdpi.comresearchgate.netnih.govacs.org

However, for a more comprehensive understanding of the degradation pathways and the formation of intermediate products, more advanced analytical techniques are necessary. Gas chromatography–mass spectrometry (GC-MS) has been used to analyze treated wastewater and propose degradation pathways for DB15. mdpi.comresearchgate.netnih.gov Electrospray ionization-mass spectrometry (ESI-MS+) is another technique used to analyze the by-products formed during the degradation of dye molecules.

Q & A

Q. How should researchers validate the reproducibility of synthesis protocols for this compound?

- Methodological Answer : Conduct interlaboratory studies with shared reagents and protocols. Compare yields, purity (HPLC area%), and spectral data across replicates. Publish detailed procedural logs (e.g., reaction times, purification steps) to enhance transparency .

Ethical & Regulatory Considerations

Q. What methodologies align with OEKO-TEX® guidelines for assessing this compound in consumer textiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products